molecular formula C9H7NOS B1296118 4-(2-Thiazolyl)phenol CAS No. 81015-49-8

4-(2-Thiazolyl)phenol

Cat. No. B1296118
Key on ui cas rn: 81015-49-8
M. Wt: 177.22 g/mol
InChI Key: PXNRJZLHXKIISI-UHFFFAOYSA-N
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Patent
US06689888B2

Procedure details

In a round-bottomed flask, bromoacetaldehyde dimethoxyacetal (123 μl, 1.04 mmol), p-toluenesulfonic acid (199 mg, 1.04 mmol), and 4-hydroxy-thiobenzamide (160 mg, 1.04 mmol) were dissolved in ethanol (10 ml) and the resulting solution was heated to reflux for about twenty-four hours. The reaction mixture was then concentrated to an oil which was redissolved in ethyl acetate, and extracted with saturated aqueous sodium carbonate. The combined organic extracts were then washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to an oil. The crude product was purified by column chromatography (hexanes to 10% ethyl acetate/hexanes) to furnish the title compound as a white solid (113 mg, 61% yield). LRMS ([M+H+])=177.8.
Name
bromoacetaldehyde dimethoxyacetal
Quantity
123 μL
Type
reactant
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
COO[CH:4](OOC)[CH2:5]Br.C1(C)C=CC(S(O)(=O)=O)=CC=1.[OH:21][C:22]1[CH:30]=[CH:29][C:25]([C:26]([NH2:28])=[S:27])=[CH:24][CH:23]=1>C(O)C>[S:27]1[CH:5]=[CH:4][N:28]=[C:26]1[C:25]1[CH:29]=[CH:30][C:22]([OH:21])=[CH:23][CH:24]=1

Inputs

Step One
Name
bromoacetaldehyde dimethoxyacetal
Quantity
123 μL
Type
reactant
Smiles
COOC(CBr)OOC
Name
Quantity
199 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
160 mg
Type
reactant
Smiles
OC1=CC=C(C(=S)N)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about twenty-four hours
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated to an oil which
DISSOLUTION
Type
DISSOLUTION
Details
was redissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated aqueous sodium carbonate
WASH
Type
WASH
Details
The combined organic extracts were then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (hexanes to 10% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 113 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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